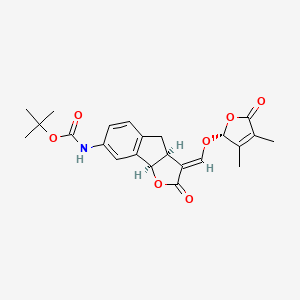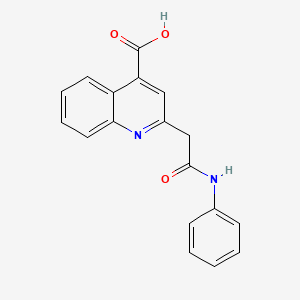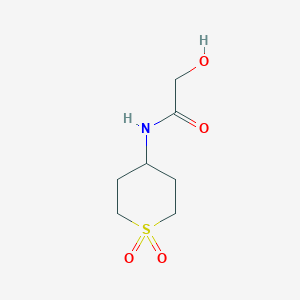
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide is a chemical compound characterized by the presence of a thiopyran ring with a dioxido group and a hydroxyacetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide typically involves the reaction of tetrahydrothiopyran with appropriate oxidizing agents to introduce the dioxido group. The hydroxyacetamide group is then introduced through a subsequent reaction with a suitable acylating agent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the dioxido group, potentially leading to different derivatives.
Substitution: The hydroxyacetamide group can participate in substitution reactions, where other functional groups replace the hydroxyl or amide components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and acylating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction can produce derivatives with modified thiopyran rings. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Aplicaciones Científicas De Investigación
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The dioxido group and hydroxyacetamide functional group play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and other biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
- 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-N-[2-(3-methyl-1-piperidinyl)ethyl]methanesulfonamide
- N-[(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methyl]pyrido[4,3-d]pyrimidin-4-amine
Uniqueness
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H13NO4S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
N-(1,1-dioxothian-4-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C7H13NO4S/c9-5-7(10)8-6-1-3-13(11,12)4-2-6/h6,9H,1-5H2,(H,8,10) |
Clave InChI |
NCFMDRKCSKECCA-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1NC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



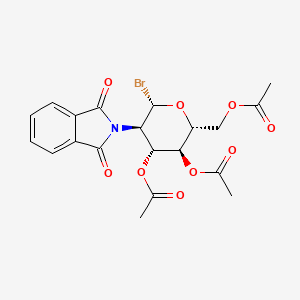
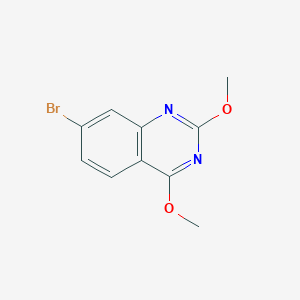
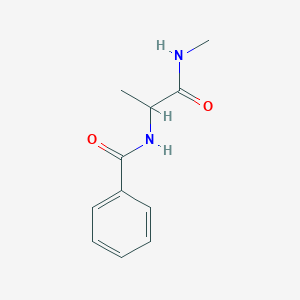
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)

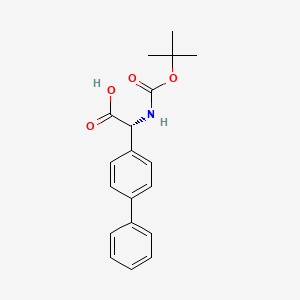
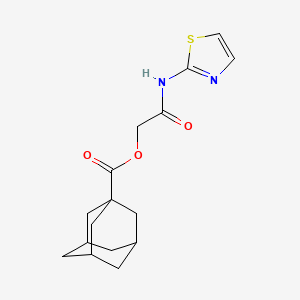
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)



